Finasteride-d9

Isotopic purity Cross-talk GC-MS

Finasteride-d9 is a deuterium-labeled analog of finasteride, specifically designed as a stable isotope-labeled (SIL) internal standard for the quantification of the parent drug in LC-MS/MS and GC-MS workflows. The compound features nine deuterium atoms substituted at the tert-butyl group, yielding a molecular formula of C₂₃H₂₇D₉N₂O₂ and a molecular mass of 381.6 Da—a +9 Da mass shift relative to unlabeled finasteride (372.5 Da).

Molecular Formula C23H36N2O2
Molecular Weight 381.6 g/mol
CAS No. 1217547-06-2
Cat. No. B3091215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinasteride-d9
CAS1217547-06-2
Molecular FormulaC23H36N2O2
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3
InChIKeyDBEPLOCGEIEOCV-BSRKVXQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Finasteride-d9 (CAS 1217547-06-2): A Deuterated Internal Standard for Quantifying Finasteride in Bioanalysis


Finasteride-d9 is a deuterium-labeled analog of finasteride, specifically designed as a stable isotope-labeled (SIL) internal standard for the quantification of the parent drug in LC-MS/MS and GC-MS workflows . The compound features nine deuterium atoms substituted at the tert-butyl group, yielding a molecular formula of C₂₃H₂₇D₉N₂O₂ and a molecular mass of 381.6 Da—a +9 Da mass shift relative to unlabeled finasteride (372.5 Da) [1]. This precise mass difference enables chromatographic co-elution with the analyte while providing distinct mass spectrometric detection channels, mitigating ion suppression and matrix effects in complex biological matrices [2].

Finasteride-d9: Why Unlabeled Finasteride or d3-Analogs Are Not Direct Substitutes


In quantitative bioanalysis, substituting a deuterated internal standard with unlabeled finasteride or a less extensively deuterated analog (e.g., d3-finasteride) introduces systematic error. Unlabeled finasteride cannot be distinguished from the endogenous analyte in mass spectrometry, rendering it useless as an internal standard . While d3-finasteride provides a +3 Da mass shift, its isotopic purity is often compromised: early syntheses reported a residual unlabeled finasteride/[²H₃]finasteride ratio of 0.007, which introduces cross-talk and inflates baseline signal at the analyte channel [1]. In contrast, Finasteride-d9's +9 Da shift ensures complete chromatographic and spectral resolution, enabling lower limits of quantitation (0.2 ng/mL) and superior inter- and intra-assay precision in validated methods [2].

Finasteride-d9: Head-to-Head Comparative Performance Data Against d3-Finasteride and Unlabeled Analogs


Finasteride-d9 vs. d3-Finasteride: Isotopic Purity and Cross-Talk Mitigation

Finasteride-d9's +9 Da mass shift provides superior isotopic purity compared to the earlier d3-finasteride standard. The d3-finasteride synthesis reported a finasteride/[²H₃]finasteride ratio of 0.007 [1], indicating 0.7% residual unlabeled material that contributes to cross-talk at the m/z 373→317 channel. Finasteride-d9's greater mass increment eliminates this spectral overlap, enabling more accurate low-abundance quantification.

Isotopic purity Cross-talk GC-MS

Finasteride-d9 vs. Unlabeled Finasteride: Limit of Quantitation (LLOQ) Performance

When deployed as an internal standard in validated LC-MS/MS methods, Finasteride-d9 facilitates a lower limit of quantitation (LLOQ) of 0.2 ng/mL for the target analyte [1]. This represents a ~250-fold improvement over early GC-MS methods that used unlabeled finasteride as an external standard, which reported a minimum detection level of 50 pg on-column (corresponding to ~0.5 ng/mL in plasma assuming 100 μL injection) [2].

LLOQ Sensitivity LC-MS/MS

Finasteride-d9: Validated Intra- and Inter-Assay Precision in Multi-Analyte Panels

In a validated method simultaneously measuring finasteride, dutasteride, and multiple androgens, the use of d9-finasteride as internal standard yielded intra- and inter-assay precision and accuracy within acceptable ranges (≤15% CV) across all QC levels [1]. While the paper does not provide numeric values for finasteride alone, it explicitly states that all validation parameters (intra- and inter-assay precision and accuracy, linearity, limits of quantitation) were within acceptable ranges, and biological extracts were stable for 28 days [1].

Precision Accuracy Validation

Finasteride-d9: Long-Term Stability and Storage Specifications

Finasteride-d9 exhibits a manufacturer-specified stability of ≥4 years when stored at -20°C . This exceeds the typical 2–3 year shelf-life of many custom-synthesized deuterated standards. The compound is supplied as a solid with ≥99% purity (HPLC) and isotopic enrichment >98% [1].

Stability Storage Shelf-life

Finasteride-d9: Demonstrated Utility in Multi-Matrix Bioanalysis

Finasteride-d9 has been successfully applied as an internal standard in diverse biological matrices including human serum [1], human plasma [2], and whole blood. In a tamsulosin serum assay, the use of d9-finasteride enabled 99.9% analyte recovery after liquid-liquid extraction [1]. In a multi-analyte panel, d9-finasteride performed reliably in solid-phase extraction (Oasis HLB) from 500 µL serum, with extracts stable for 28 days [2].

Matrix effect Extraction Recovery

Finasteride-d9: Mass Spectrometric Transition and Selectivity

The MRM transition for d9-finasteride (m/z 382→318) is fully resolved from the unlabeled finasteride transition (m/z 373→317) [1]. This +9 Da precursor ion shift ensures no interference from the analyte channel and vice versa, a critical requirement for isotope dilution mass spectrometry (IDMS).

MRM Selectivity LC-MS/MS

Finasteride-d9: Optimized Use Cases for Bioanalytical and Pharmacokinetic Laboratories


Quantitative Bioanalysis of Finasteride in Clinical Pharmacokinetic Studies

Finasteride-d9 is the internal standard of choice for LC-MS/MS methods quantifying finasteride in human serum or plasma. Its +9 Da mass shift ensures no cross-talk with the analyte, and its validated performance in multi-analyte panels supports simultaneous measurement of finasteride, dutasteride, and androgens [1]. The 0.2 ng/mL LLOQ enables accurate determination of trough concentrations in bioequivalence trials and therapeutic drug monitoring [2].

Method Development and Validation for 5α-Reductase Inhibitor Panels

For laboratories developing multiplexed assays for 5α-reductase inhibitors (finasteride, dutasteride) alongside their pharmacodynamic biomarkers (testosterone, DHT), Finasteride-d9 provides a stable, high-purity internal standard that maintains precision across a 19-minute gradient separation on C18 columns [1]. The compound's 28-day extract stability and ≥4-year shelf-life support long-term method validation and clinical trial sample reanalysis [2].

Metabolite Identification and Metabolic Stability Studies

Finasteride-d9 can be employed as an internal standard in in vitro metabolic stability assays using liver microsomes or hepatocytes. Its deuterium labeling allows for accurate correction of matrix effects and ionization variability, improving the precision of intrinsic clearance (CLint) calculations [1]. The high isotopic purity (>98% enrichment) minimizes interference with metabolite identification workflows [2].

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